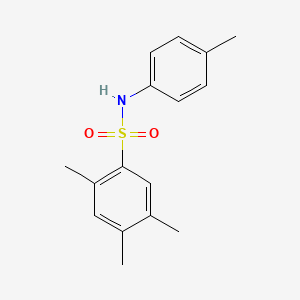

2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

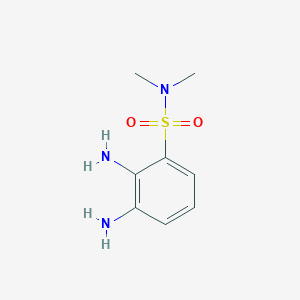

2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, also known as TMTB, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMTB is a white crystalline powder that is soluble in organic solvents and has a melting point of 184-186°C. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Applications De Recherche Scientifique

Supramolecular Chemistry and Nanotechnology

The structurally simple and widely accessible benzene-1,3,5-tricarboxamides (BTAs), with a closely related chemical structure to 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, have been identified as versatile ordering moieties in supramolecular chemistry. Their utility spans across various disciplines, including nanotechnology and polymer processing. Particularly, the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature drive their applications in these fields. The adaptable nature of these building blocks promises a bright future in supramolecular applications, with the first commercial applications emerging and a range of potential uses in biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Environmental and Water Treatment

Advanced oxidation processes (AOPs) have been extensively investigated for the degradation of persistent pharmaceutically active contaminants in water. The review focuses on the removal efficiency of compounds by AOPs under various applied conditions and investigates the fate of these pharmaceuticals during advanced oxidation treatment. The study suggests the potential application of similar compounds, such as 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, in water treatment and highlights the challenges, including the formation of by-products that are often more persistent than the original contaminants (Alharbi & Price, 2017).

Nanotechnology and Environmental Monitoring

The worldwide use of engineered nanomaterials (ENM) leads to their release into the environment. Research on the environmental concentrations of various ENMs, including TiO2, ZnO, Ag, fullerenes, CNT, and CeO2, has been conducted. This research is crucial for understanding the impact of such materials, including derivatives of 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, on the environment. The review emphasizes the need for true validation of modeled values and the importance of trace analytical methods specific for ENM detection and quantification (Gottschalk, Sun, & Nowack, 2013).

Corrosion Inhibition

Research on compounds such as tolyltriazole, closely related to 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, demonstrates their efficacy as corrosion inhibitors for metals like copper and brass in various corrosive environments. This suggests potential applications of 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide in protective coatings and corrosion prevention strategies (Walker, 1976).

Propriétés

IUPAC Name |

2,4,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)17-20(18,19)16-10-13(3)12(2)9-14(16)4/h5-10,17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXJHXMCIHNPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2514729.png)

![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)